1-(2,4-Dinitrophenyl)-2-(2-methyl-1-phenylpropylidene)hydrazine
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Overview
Description
N-[(2-methyl-1-phenylpropylidene)amino]-2,4-dinitroaniline is a chemical compound known for its unique structure and properties. It is characterized by the presence of a dinitroaniline group, which is often associated with various biological and chemical activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methyl-1-phenylpropylidene)amino]-2,4-dinitroaniline typically involves the reaction of 2-methyl-1-phenylpropylideneamine with 2,4-dinitroaniline under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-[(2-methyl-1-phenylpropylidene)amino]-2,4-dinitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines .
Scientific Research Applications
N-[(2-methyl-1-phenylpropylidene)amino]-2,4-dinitroaniline has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(2-methyl-1-phenylpropylidene)amino]-2,4-dinitroaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- N-[(Z)-(2-methyl-1-phenylpropylidene)amino]-2-phenylacetamide
- N-[(E)-(2-methyl-1-phenylpropylidene)amino]benzenesulfonamide
- N-[(2-methyl-1-phenylpropylidene)amino]-2-phenylcyclopropane-1-carboxamide
Uniqueness
N-[(2-methyl-1-phenylpropylidene)amino]-2,4-dinitroaniline is unique due to its specific structural features and the presence of the dinitroaniline group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
13289-16-2 |
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Molecular Formula |
C16H16N4O4 |
Molecular Weight |
328.32 g/mol |
IUPAC Name |
N-[(2-methyl-1-phenylpropylidene)amino]-2,4-dinitroaniline |
InChI |
InChI=1S/C16H16N4O4/c1-11(2)16(12-6-4-3-5-7-12)18-17-14-9-8-13(19(21)22)10-15(14)20(23)24/h3-11,17H,1-2H3 |
InChI Key |
BBWHJPVNVNUGOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2=CC=CC=C2 |
Origin of Product |
United States |
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